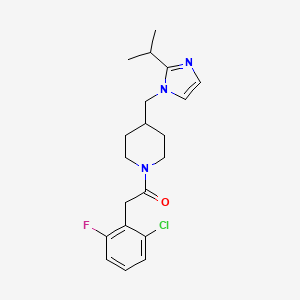
2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25ClFN3O and its molecular weight is 377.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures incorporating elements such as fluorophenyl, piperidinyl, and imidazolyl groups have been synthesized and characterized for their structural and physicochemical properties. For instance, compounds synthesized using click chemistry approaches have been characterized using techniques like IR, NMR, and MS studies, along with thermal stability analyses and single crystal XRD analysis (Govindhan et al., 2017). These methodologies are crucial for confirming the structure of novel compounds and understanding their stability, which is essential for their potential application in drug development.
Pharmacokinetics and Drug Metabolism Studies
Related compounds have been studied for their pharmacokinetics and drug metabolism profiles. For example, studies on novel anaplastic lymphoma kinase (ALK) inhibitors have explored the impact of hydrolysis-mediated clearance on their pharmacokinetics, revealing insights into the metabolic stability and potential in vivo efficacy of such compounds (Teffera et al., 2013). Understanding these aspects is crucial for the development of any therapeutic agent, as it impacts the dosage, administration route, and safety profile.
Antimicrobial and Antifungal Activities
Compounds featuring azole and piperazine motifs have been designed and evaluated for their antimicrobial and antifungal activities. Preliminary studies have shown that such compounds can exhibit moderate to significant activities, with some showing remarkable broad-spectrum efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). These findings highlight the potential of structurally related compounds in contributing to the development of new antimicrobial and antifungal agents.
Antiproliferative and Anticancer Studies
The structural motifs present in the compound of interest are often explored in the context of antiproliferative and anticancer research. Compounds synthesized with similar structural frameworks have been evaluated for their antiproliferative activity, with some showing promising results in inhibiting cancer cell growth (Prasad et al., 2018). These studies are foundational for identifying novel therapeutic agents in oncology.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFN3O/c1-14(2)20-23-8-11-25(20)13-15-6-9-24(10-7-15)19(26)12-16-17(21)4-3-5-18(16)22/h3-5,8,11,14-15H,6-7,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXKPMDXRDQHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

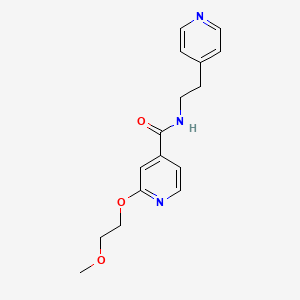

![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide](/img/structure/B2759415.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759416.png)

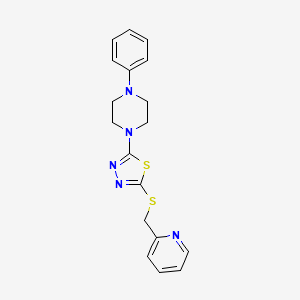
![2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2759423.png)

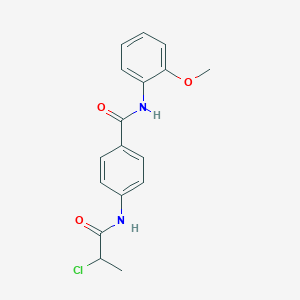
![ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate](/img/structure/B2759427.png)
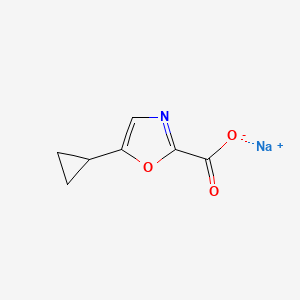
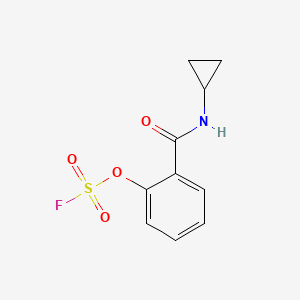
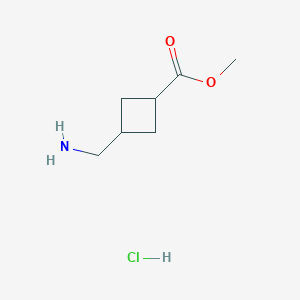
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2759434.png)